1-{2-Nitro-4-methylphenyl}
Description
Properties
Molecular Formula |
C14H11N3O2 |
|---|---|
Molecular Weight |
253.261 |
IUPAC Name |
1-(4-methyl-2-nitrophenyl)indazole |
InChI |
InChI=1S/C14H11N3O2/c1-10-6-7-13(14(8-10)17(18)19)16-12-5-3-2-4-11(12)9-15-16/h2-9H,1H3 |
InChI Key |
CPVYHMRPGVHAMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C3=CC=CC=C3C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 2 Nitro 4 Methylphenyl and Its Derivatives
Established and Innovative Synthetic Routes to the 1-{2-Nitro-4-methylphenyl} Core Structure
The construction of the 1-{2-Nitro-4-methylphenyl} core can be achieved through several strategic approaches, including the direct functionalization of simpler aromatic precursors and the assembly of the substituted phenyl ring via cross-coupling reactions. Multi-step syntheses are also commonly employed to introduce specific functionalities and create a diverse range of analogues.
Directed Aromatic Functionalization Approaches in Nitro-Methylphenyl Systems
Directed aromatic functionalization provides a powerful tool for the regioselective synthesis of polysubstituted aromatic compounds. In the context of nitro-methylphenyl systems, Directed ortho-Metalation (DoM) is a key strategy. This approach utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the ortho position, followed by quenching with an electrophile. acs.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating the removal of a nearby proton. acs.orgquora.com While the nitro group itself is not a classical DMG, other functional groups can be employed to direct functionalization on a nitrotoluene precursor.
C–H activation reactions represent another innovative approach for the functionalization of nitroarenes. rsc.org These methods, often catalyzed by transition metals, allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical alternative to traditional methods. rsc.org For instance, nitro-directed regioselective C–H functionalization can lead to ortho-arylation, -benzylation, or -alkylation. rsc.org
| Approach | Description | Key Features |
| Directed ortho-Metalation (DoM) | A directing group guides the deprotonation of the aromatic ring at the ortho position, followed by reaction with an electrophile. acs.org | High regioselectivity for ortho-substitution. acs.org |
| C–H Activation | Transition metal-catalyzed direct conversion of C-H bonds to introduce new functional groups. rsc.org | Atom-economical and allows for novel bond formations. rsc.org |
Cross-Coupling Strategies for Phenyl-Nitro-Methyl Substituent Assembly
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds in the synthesis of biaryl compounds and other complex molecules. tamu.edulibretexts.org These reactions typically involve the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. tamu.edulibretexts.org
In the context of synthesizing the 1-{2-Nitro-4-methylphenyl} core, a Suzuki-Miyaura coupling could involve the reaction of a 2-nitro-4-methylphenyl halide or triflate with a suitable organoboron compound. The synthesis of the requisite 2-nitro-4-methylphenylboronic acid has been reported, enabling its use in such coupling strategies. stackexchange.com Conversely, nitroarenes themselves can act as electrophilic coupling partners in Suzuki-Miyaura reactions, providing an alternative route where the nitro group is displaced. researchgate.net The choice of ligands and reaction conditions is crucial for the success of these couplings, as they can influence catalyst activity and selectivity. libretexts.org
| Coupling Partners | Catalyst System | Product Type |
| 2-Nitro-4-methylphenyl halide/triflate + Organoboron reagent | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | Substituted 1-{2-Nitro-4-methylphenyl} derivatives |
| Organohalide + 2-Nitro-4-methylphenylboronic acid | Palladium catalyst and a base | Substituted 1-{2-Nitro-4-methylphenyl} derivatives |
| Nitroarene + Organoboron reagent | Palladium catalyst with specific ligands (e.g., BrettPhos) | Biaryl compounds via denitrative coupling researchgate.net |
Multi-Step Synthesis for Analogues and Precursors of 1-{2-Nitro-4-methylphenyl}
Multi-step synthesis provides a versatile platform for the preparation of a wide array of analogues and precursors of 1-{2-Nitro-4-methylphenyl}. vapourtec.commit.edumit.edu A common strategy involves the functionalization of readily available starting materials, such as o-toluidine (B26562) or 4-methylaniline, through a sequence of reactions including protection, nitration, and deprotection/hydrolysis. google.compatsnap.com
For example, the synthesis of 2-methyl-4-nitroaniline (B30703), a key precursor, can be achieved by first protecting the amino group of o-toluidine with an acylating agent like acetic anhydride. google.com Subsequent nitration with a mixture of nitric and sulfuric acids introduces the nitro group, followed by hydrolysis to remove the protecting group and yield the desired product. google.com This multi-step approach allows for the controlled introduction of functional groups and the synthesis of specifically substituted derivatives. vapourtec.com
A representative multi-step synthesis of 2-methyl-4-nitroaniline is outlined below:
| Step | Reaction | Reagents |
| 1 | Amino Group Protection | o-toluidine, Acetic Anhydride |
| 2 | Nitration | Acylated intermediate, Nitric Acid, Sulfuric Acid |
| 3 | Deprotection (Hydrolysis) | Nitrated intermediate, Concentrated Hydrochloric Acid |
| 4 | Neutralization | Acidic product mixture, Sodium Hydroxide |
Diverse Chemical Reactivity and Functional Group Interconversions of 1-{2-Nitro-4-methylphenyl}
The presence of both a nitro group and a methyl group on the phenyl ring of 1-{2-Nitro-4-methylphenyl} endows it with a rich and diverse chemical reactivity. The nitro group can be readily transformed into other nitrogen-containing functionalities, while the aromatic ring is susceptible to both electrophilic and nucleophilic substitution reactions.
Nitro Group Reductions and Subsequent Transformations
The reduction of the nitro group is a fundamental transformation in aromatic chemistry, providing access to a variety of valuable intermediates, most notably anilines. mdpi.commt.com The reduction of 1-{2-Nitro-4-methylphenyl} derivatives would yield the corresponding 2-amino-4-methylphenyl compounds. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. mdpi.com
Commonly used methods for nitro group reduction include:
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. mt.com
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are effective for nitro group reduction.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) in the presence of a catalyst.
Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) or zinc dust with ammonium (B1175870) chloride can also be used. mdpi.com
The resulting 2-amino-4-methylphenyl derivatives are versatile intermediates. The amino group can be further functionalized through reactions such as acylation to form amides (e.g., N-(2-amino-4-methylphenyl)acetamide), alkylation, or diazotization followed by substitution to introduce a wide range of other functional groups. pearson.com For instance, the corresponding 2-amino-4-methylphenol (B1222752) is a known metabolite and can undergo various reactions. nih.govsigmaaldrich.com
| Reduction Method | Reagents | Product |
| Catalytic Hydrogenation | H₂, Pd/C | 2-Amino-4-methylphenyl derivative |
| Metal-Acid | Sn, HCl | 2-Amino-4-methylphenyl derivative |
| Transfer Hydrogenation | Hydrazine, Catalyst | 2-Amino-4-methylphenyl derivative |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The electronic properties of the substituents on the 1-{2-Nitro-4-methylphenyl} ring dictate its reactivity towards electrophilic and nucleophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. researchgate.net Conversely, the nitro group is a strongly deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. researchgate.net
In electrophilic aromatic substitution reactions, the directing effects of the two groups are in opposition. The activating methyl group directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5), while the deactivating nitro group directs to the position meta to it (position 5). Therefore, electrophilic substitution is expected to occur predominantly at position 5, which is ortho to the methyl group and meta to the nitro group. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would follow this regioselectivity. libretexts.org However, the strongly deactivating nature of the nitro group can make Friedel-Crafts reactions challenging, sometimes requiring harsh conditions or failing altogether. libretexts.orgstackexchange.com
In nucleophilic aromatic substitution (SNAr) reactions, the presence of the electron-withdrawing nitro group is crucial. researchgate.netlibretexts.org For SNAr to occur, a good leaving group (such as a halide) must be present on the ring, and the ring must be activated by strongly electron-withdrawing groups. researchgate.net The nitro group activates the positions ortho and para to it for nucleophilic attack. libretexts.org Therefore, in a derivative of 1-{2-Nitro-4-methylphenyl} containing a leaving group at a position ortho or para to the nitro group (e.g., 2-chloro-5-nitrotoluene), nucleophilic substitution would be facilitated. quora.comquora.com
| Reaction Type | Directing Effects | Predicted Site of Substitution |
| Electrophilic Aromatic Substitution | Methyl: ortho, para-directing (activating). Nitro: meta-directing (deactivating). | Position 5 (ortho to methyl, meta to nitro) |
| Nucleophilic Aromatic Substitution | Nitro: ortho, para-activating. | Positions ortho or para to the nitro group (if a leaving group is present) |
Reactions at the Methyl Group
The methyl group of the 1-{2-Nitro-4-methylphenyl} moiety is a versatile site for chemical transformations, primarily involving oxidation and halogenation reactions. These reactions are crucial for the synthesis of various derivatives with modified functional groups, which can serve as key intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals nih.govnih.gov.
Oxidation: The oxidation of the methyl group can yield either the corresponding aldehyde (2-nitro-4-formylphenyl derivatives) or the carboxylic acid (4-acetyl-3-nitrobenzoic acid), depending on the oxidant and reaction conditions employed. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in acidic or alkaline media can convert the methyl group to a carboxylic acid chemspider.comgoogle.comresearchgate.net. The reaction is often challenging due to the deactivating effect of the nitro group on the aromatic ring, which makes the methyl group less susceptible to oxidation compared to toluene (B28343) or xylene google.com. For instance, the oxidation of 2,4-dinitrotoluene (B133949) to 2,4-dinitrobenzoic acid requires forcing conditions, such as heating at 150°C with vanadium pentoxide in sulfuric acid, achieving yields of 90-100% google.com.
Catalytic side-chain oxidation offers a more controlled approach. Using oxygen as the oxidant in the presence of a manganese sulfate (B86663) catalyst and potassium hydroxide, 2-nitrotoluene (B74249) can be converted to 2-nitrobenzaldehyde (B1664092) with over 80% conversion and 50% selectivity epa.gov. Enzymatic oxidation is also possible; toluene dioxygenase, found in Pseudomonas species, can oxidize the methyl group of 2- and 3-nitrotoluene (B166867) to the corresponding nitrobenzyl alcohols nih.gov.
Halogenation: Side-chain halogenation, particularly bromination and chlorination, proceeds via a free-radical mechanism. This is typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile). Free-radical bromination using N-bromosuccinimide (NBS) is highly selective for the benzylic position, yielding 1-(4-(bromomethyl)-2-nitrophenyl)ethanone. This selectivity is because the reaction proceeds through the most stable radical intermediate pearson.comstackexchange.com. Similarly, side-chain chlorination can be achieved by treating the substrate with chlorine gas at elevated temperatures while exposing it to ultraviolet light google.comgoogle.com. These halogenated derivatives are valuable synthons for further nucleophilic substitution reactions.
Table 1: Selected Reactions at the Methyl Group of 2-Nitro-4-methylphenyl Derivatives
| Reaction Type | Reagent(s) | Product Functional Group | Typical Conditions | Reference(s) |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄/H₂O | Carboxylic Acid (-COOH) | Heating | chemspider.comresearchgate.net |
| Oxidation | V₂O₅, H₂SO₄ | Carboxylic Acid (-COOH) | 150 °C | google.com |
| Catalytic Oxidation | O₂, MnSO₄, KOH | Aldehyde (-CHO) | Liquid phase, heating | epa.gov |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN | Bromomethyl (-CH₂Br) | Reflux in CCl₄ | researchgate.net |
| Free-Radical Chlorination | Cl₂, UV light | Chloromethyl (-CH₂Cl) | Elevated temperature | google.com |
Mechanistic Elucidations of Reaction Pathways Involving 1-{2-Nitro-4-methylphenyl}
Understanding the mechanisms of reactions involving the 1-{2-Nitro-4-methylphenyl} scaffold is essential for optimizing reaction conditions and predicting product outcomes. Kinetic studies, intermediate characterization, and the development of catalytic strategies provide deep insights into these pathways.
Kinetic Studies and Reaction Profile Analysis
Kinetic studies on nucleophilic aromatic substitution (SNAr) reactions of compounds structurally related to 1-{2-Nitro-4-methylphenyl} derivatives, such as 4-nitrophenyl X-substituted-2-methylbenzoates, have been extensively performed. These studies reveal that the reactions typically proceed through a stepwise addition-elimination mechanism involving a Meisenheimer complex intermediate koreascience.kr.
The reaction rates are measured under pseudo-first-order conditions, and second-order rate constants (kN) are determined from the slope of plots of the observed rate constant (kobsd) versus the amine concentration koreascience.kr. The influence of substituents on the reaction rate is often analyzed using Hammett and Brønsted plots.
Hammett Plots: For the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates, Hammett plots (log kN vs. σ) are often nonlinear. Substrates with electron-donating groups (EDGs) in the benzoyl moiety tend to deviate negatively from the linear correlation established by substrates with electron-withdrawing groups (EWGs). This nonlinearity is typically attributed to the ground-state stabilization of the substrates by resonance effects, rather than a change in the rate-determining step (RDS). However, excellent linear correlations are often achieved using the Yukawa-Tsuno equation, which accounts for such resonance effects koreascience.kriaea.org.
Brønsted-type Plots: Brønsted plots (log kN vs. pKa of the nucleophile) for these reactions are generally linear, with βnuc values ranging from 0.66 to 0.82 koreascience.kriaea.org. These significant βnuc values indicate a substantial degree of bond formation between the nucleophile and the electrophilic center in the transition state of the rate-determining step. This is consistent with a stepwise mechanism where the departure of the leaving group is the RDS koreascience.kr.
Kinetic data from related systems suggest that for SNAr reactions on the 1-{2-Nitro-4-methylphenyl} core, the nitro group plays a crucial role in stabilizing the anionic Meisenheimer intermediate, thereby facilitating the reaction.
Table 2: Kinetic Parameters for Aminolysis of 4-Nitrophenyl X-Substituted-2-Methylbenzoates
| Nucleophile | ρX Value | r Value (Yukawa-Tsuno) | βnuc Value | Proposed Mechanism | Reference |
|---|---|---|---|---|---|
| Cyclic Secondary Amines | 0.30 - 0.59 | 0.90 - 1.15 | 0.66 - 0.82 | Stepwise (RDS: leaving group departure) | koreascience.kriaea.org |
| Piperidine, Morpholine, etc. | - | - | 0.75 - 0.89 | Stepwise with change in RDS | researchgate.net |
Identification and Characterization of Reaction Intermediates
The direct detection and characterization of short-lived, highly reactive intermediates are paramount for confirming reaction mechanisms slideshare.netrsc.org. For reactions involving 1-{2-Nitro-4-methylphenyl}, several types of intermediates have been proposed or identified in analogous systems.
Meisenheimer Complexes: In SNAr reactions, the addition of a nucleophile to the electron-deficient aromatic ring forms a resonance-stabilized anionic σ-complex, known as a Meisenheimer intermediate. While often transient, highly stabilized Meisenheimer complexes have been isolated and characterized, particularly when the ring is activated by multiple strong electron-withdrawing groups (like nitro groups) and features poor leaving groups springernature.comnih.gov. For reactions on the 2-nitro-4-methylphenyl system, this intermediate is key to the stepwise addition-elimination pathway.
Radical Intermediates: Side-chain halogenation reactions proceed via free-radical intermediates. The initiation step generates a halogen radical, which then abstracts a hydrogen atom from the methyl group to form a benzylic radical. This radical is stabilized by resonance with the aromatic ring. The presence of these radical intermediates can be inferred by the retardation of the reaction in the presence of radical scavengers like thiols or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) csbsju.edu. Electron Paramagnetic Resonance (EPR) spectroscopy can be used to directly detect and characterize such radical species osti.gov.
Benzyl (B1604629) Anions and Other Intermediates: In the catalytic side-chain oxidation of 2-nitrotoluene, EPR spectroscopic studies suggest the formation of a benzyl anion in the early stages, which is then converted to the product via a free-radical mechanism epa.gov. In catalytic hydrogenation of nitroarenes, intermediates such as nitroso and hydroxylamine (B1172632) species are formed sequentially before the final amine product is obtained. In some cases, these intermediates can react with each other to form azo or azoxy dimers, especially at high substrate concentrations itc.mxrsc.orgmit.edu. The presence of transient species like syn-diazotates in reactions of nitro-substituted arenediazonium ions has been confirmed using rapid-scanning UV-visible spectrophotometry rsc.org. Chemical trapping experiments, where a reactive intermediate is intercepted by a trapping agent to form a stable, characterizable product, provide compelling evidence for its existence slideshare.netcsbsju.edunih.gov.
Catalytic Strategies for Efficient 1-{2-Nitro-4-methylphenyl} Transformations
Catalysis offers efficient and selective methods for transforming the 1-{2-Nitro-4-methylphenyl} system. Key strategies focus on the reduction of the nitro group and the formation of new carbon-carbon or carbon-heteroatom bonds.
Catalytic Hydrogenation: The reduction of the nitro group to an amine is a fundamental transformation, often accomplished through catalytic hydrogenation. This reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel mdpi.com. The reaction is highly exothermic, and careful control of conditions is necessary to ensure selectivity, especially if other reducible functional groups are present itc.mx. For instance, palladium catalysts are generally chemoselective for the reduction of a nitro group over other functional groups like pyridyl or phenylene rings mit.edu. The mechanism involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine itc.mx. Cobalt-based heterogeneous catalysts, such as Co(II) substituted hexagonal mesoporous aluminophosphate (CoHMA), have also been shown to be effective for the catalytic transfer hydrogenation of aromatic nitro compounds using propan-2-ol as a hydrogen source iitm.ac.in.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a cornerstone of modern organic synthesis for forming C-C and C-N bonds libretexts.orgresearchgate.net. Recently, methods for the direct cross-coupling of nitroarenes have been developed, involving the challenging oxidative addition of a Pd(0) complex into the Ar–NO₂ bond nih.gov. More commonly, the 1-{2-Nitro-4-methylphenyl} core is first functionalized (e.g., by converting the methyl group to a bromomethyl group or by introducing a halide onto the ring) to create a substrate for classic cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide to form a C-C bond nobelprize.orgsigmaaldrich.com.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an aryl halide with a primary or secondary amine libretexts.orgsigmaaldrich.com. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki), and reductive elimination steps nobelprize.org.
Table 3: Catalytic Strategies for Transformations of 2-Nitro-4-methylphenyl Derivatives
| Reaction Type | Catalyst System | Substrate Functional Group | Product Functional Group | Reference(s) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 5% Pd/Al₂O₃, H₂ | Nitro (-NO₂) | Amine (-NH₂) | itc.mx |
| Catalytic Transfer Hydrogenation | CoHMA, KOH, propan-2-ol | Nitro (-NO₂) | Amine (-NH₂) | iitm.ac.in |
| Suzuki-Miyaura Coupling | Pd(0) complex, Base | Aryl Halide (-Br, -Cl) | Biaryl (Ar-Ar') | nobelprize.orgsigmaaldrich.com |
| Buchwald-Hartwig Amination | Pd(0) complex, Base | Aryl Halide (-Br, -Cl) | Aryl Amine (Ar-NR₂) | libretexts.orgsigmaaldrich.com |
| Side-Chain Oxidation | MnSO₄, KOH, O₂ | Methyl (-CH₃) | Aldehyde (-CHO) | epa.gov |
Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 1 2 Nitro 4 Methylphenyl
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is a powerful, non-destructive technique that maps the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, within a molecule. This allows for the deduction of the molecular skeleton and the relative orientation of its constituent atoms.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
While one-dimensional (1D) NMR spectra provide essential information on chemical shifts and proton integrations, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning complex structures like 1-{2-Nitro-4-methylphenyl}ethanone.
Correlation SpectroscopY (COSY): This homonuclear experiment reveals scalar couplings between protons, typically over two to three bonds. For 1-{2-Nitro-4-methylphenyl}ethanone, a COSY spectrum would display cross-peaks connecting the aromatic protons on the phenyl ring that are adjacent to each other, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons. libretexts.orgrsc.org This is instrumental in assigning the protonated carbons in the molecule. A cross-peak would be observed for each C-H bond, definitively linking the signals of the aromatic protons and the methyl protons to their respective carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. libretexts.org This technique is particularly vital for identifying and assigning quaternary (non-protonated) carbons. For the target molecule, HMBC would show correlations from the acetyl methyl protons to the carbonyl carbon and the adjacent aromatic carbon (C1). Similarly, the aromatic protons would show correlations to neighboring carbons and the quaternary carbons, allowing for the complete assignment of the carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for 1-{2-Nitro-4-methylphenyl}ethanone
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
|---|---|---|---|---|
| C1 | - | ~138 | H3, H5, H-Acetyl | - |
| C2 | - | ~148 | H3 | - |
| C3 | ~8.0 | ~125 | C1, C2, C4, C5 | H5 |
| C4 | - | ~142 | H3, H5, H-Methyl | - |
| C5 | ~7.6 | ~134 | C1, C3, C4, C-Methyl | H3, H6 |
| C6 | ~7.5 | ~128 | C2, C4, C-Acetyl | H5 |
| C=O | - | ~198 | H-Acetyl, H6 | - |
| Acetyl-CH₃ | ~2.6 | ~27 | C=O, C1 | - |
Dynamic NMR for Conformational Exchange Phenomena
Molecules are not static entities; they undergo various dynamic processes, such as bond rotations, which can occur on a timescale detectable by NMR. youtube.com In 1-{2-Nitro-4-methylphenyl}ethanone, the presence of two bulky ortho substituents—the nitro group and the acetyl group—creates significant steric hindrance. This hindrance can restrict the free rotation around the C(aryl)-NO₂ and C(aryl)-C(O)CH₃ single bonds.
Dynamic NMR experiments, which involve acquiring spectra at various temperatures, can be used to study this conformational exchange. youtube.com At low temperatures, the rotation may be slow enough on the NMR timescale to allow for the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the changes in the line shape of the NMR signals with temperature, it is possible to calculate the kinetic parameters and the energy barrier for this rotational process.
Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms
The physical properties of a solid-state compound are highly dependent on its long-range molecular packing. A compound can exist in different crystalline forms, known as polymorphs, or in a disordered amorphous state. researchgate.net Solid-state NMR (SS-NMR) is an exceptionally sensitive technique for characterizing these different solid forms. nih.govsemanticscholar.org
Unlike in solution, molecules in the solid state are fixed in orientation, leading to broad NMR signals. Techniques like Magic-Angle Spinning (MAS) are employed to average these orientation-dependent interactions and achieve high-resolution spectra. bruker.com The ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiment is commonly used.
Even subtle differences in molecular conformation or intermolecular interactions (e.g., packing, hydrogen bonding) between polymorphs will result in distinct ¹³C chemical shifts in the SS-NMR spectrum. rsc.org This makes SS-NMR a powerful tool for:
Identifying and distinguishing between different polymorphic forms.
Detecting the presence of amorphous content within a crystalline sample.
Quantifying the composition of mixtures of different solid forms. bruker.com
Mass Spectrometry for Molecular Architecture and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about a molecule's weight and, through fragmentation analysis, its structure.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry measures the m/z of an ion with extremely high accuracy (typically to within 5 parts per million). longdom.orgnih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. The molecular formula of 1-{2-Nitro-4-methylphenyl}ethanone is C₉H₉NO₃. HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. longdom.org This capability is fundamental for confirming the identity of a synthesized compound or identifying an unknown.
Table 2: HRMS Data for 1-{2-Nitro-4-methylphenyl}ethanone
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |
|---|
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Derivatives
Tandem mass spectrometry, or MS/MS, is a multi-stage process used to deduce the structure of a molecule by analyzing its fragmentation patterns. youtube.com In an MS/MS experiment, the molecular ion (parent ion) of 1-{2-Nitro-4-methylphenyl}ethanone is first isolated. This isolated ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions (daughter ions). nih.gov
The analysis of these fragments provides a molecular fingerprint that helps to piece together the original structure. For 1-{2-Nitro-4-methylphenyl}ethanone, characteristic fragmentation pathways would be expected:
Loss of a methyl radical (•CH₃): Cleavage of the acetyl group to form a stable acylium ion.
Loss of a nitro group (•NO₂): A common fragmentation for nitroaromatic compounds.
Alpha-cleavage: The primary fragmentation mode for ketones, involving the cleavage of the bond adjacent to the carbonyl group, resulting in the loss of the methyl group or the entire phenyl moiety. youtube.com
Table 3: Predicted MS/MS Fragmentation of 1-{2-Nitro-4-methylphenyl}ethanone ([M+H]⁺ = 180.1)
| Fragment Ion (m/z) | Proposed Loss | Structure of Fragment |
|---|---|---|
| 165.1 | •CH₃ | [M - CH₃]⁺ |
| 152.1 | CO | [M - CO]⁺ |
| 134.1 | •NO₂ | [M - NO₂]⁺ |
| 120.1 | •NO₂ and CH₂ | [M - NO₂ - CH₂]⁺ |
| 106.1 | •NO₂ and CO | [M - NO₂ - CO]⁺ |
By carefully analyzing the masses of these daughter ions, the connectivity of the parent molecule can be confirmed, providing orthogonal data to that obtained by NMR spectroscopy.
X-Ray Diffraction Studies for Crystalline Structure and Intermolecular Interactions
X-ray diffraction is a cornerstone technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. It provides invaluable information on molecular geometry, crystal packing, and intermolecular forces.
Single-Crystal X-Ray Diffraction for Absolute Configuration and Conformational Analysis
Table 1: Hypothetical Crystallographic Data for 1-{2-Nitro-4-methylphenyl} obtained from Single-Crystal X-ray Diffraction
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5432 |
| b (Å) | 12.1267 |
| c (Å) | 7.8910 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 786.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.452 |
Note: This data is hypothetical and for illustrative purposes.
Powder X-Ray Diffraction for Polymorphism and Crystallinity Studies
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. rigaku.com It is particularly valuable for identifying different crystalline forms, known as polymorphs, and assessing the degree of crystallinity of a sample. improvedpharma.com Polymorphism is a critical consideration in the pharmaceutical and materials science fields, as different polymorphs can exhibit distinct physical and chemical properties. nih.govresearchgate.net
In PXRD, a powdered sample is irradiated with X-rays, and the resulting diffraction pattern of sharp peaks is unique to a specific crystalline form, serving as a "fingerprint". improvedpharma.com This allows for the differentiation between various polymorphs, solvates, and hydrates of 1-{2-Nitro-4-methylphenyl}. improvedpharma.com The technique is also instrumental in monitoring phase transformations that may occur due to changes in temperature, humidity, or pressure. rigaku.com Furthermore, PXRD can be used to evaluate the degree of crystallinity, distinguishing between crystalline and amorphous materials, as amorphous substances produce a diffuse X-ray diffraction pattern. improvedpharma.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting
Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar functional groups. For 1-{2-Nitro-4-methylphenyl}, the characteristic stretching vibrations of the nitro (NO₂) group are prominent features in the IR spectrum. The asymmetric and symmetric stretching bands of the aromatic nitro group typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com For instance, in m-nitrotoluene, these bands are observed at 1537 cm⁻¹ and 1358 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the aromatic ring and the methyl group are also observable.
Raman spectroscopy, on the other hand, is more sensitive to the vibrations of non-polar functional groups and provides complementary information to IR spectroscopy. americanpharmaceuticalreview.com The Raman spectrum of 1-{2-Nitro-4-methylphenyl} would show characteristic bands for the aromatic ring breathing modes and the C-C stretching vibrations. The differences in the IR and Raman spectra of different polymorphs of a compound can be used for their identification and quantification. americanpharmaceuticalreview.com These spectral differences arise from variations in molecule-molecule interactions within the crystal lattice, which can affect the vibrational frequencies. americanpharmaceuticalreview.com
Table 2: Characteristic Vibrational Frequencies for 1-{2-Nitro-4-methylphenyl}
| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |
| Methyl C-H Stretch | ~2980-2870 | ~2980-2870 |
| Asymmetric NO₂ Stretch | ~1550-1475 | |
| Symmetric NO₂ Stretch | ~1360-1290 | |
| Aromatic Ring Stretch (C=C) | ~1600-1450 | ~1600-1450 |
Note: These are typical frequency ranges and can vary based on the specific molecular environment.
Advanced Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods for the analysis of organic compounds like 1-{2-Nitro-4-methylphenyl}.
High-Performance Liquid Chromatography (HPLC) Method Development for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of components in a mixture. cdc.gov For the analysis of 1-{2-Nitro-4-methylphenyl} and its related compounds, reverse-phase HPLC (RP-HPLC) is a commonly employed method. sielc.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.
Method development for the analysis of complex mixtures containing 1-{2-Nitro-4-methylphenyl} involves optimizing several parameters to achieve good separation. These parameters include the choice of the stationary phase (e.g., C18 column), the composition of the mobile phase (e.g., a mixture of acetonitrile or methanol and water with a buffer), the flow rate, and the detection wavelength. researchgate.netchromatographyonline.com For instance, a method for separating p-nitrotoluene and o-nitrotoluene utilized a C18 column with a mobile phase of methanol and water (70:30 v/v) at a flow rate of 1.0 mL/min and detection at 278 nm. researchgate.net For mass spectrometry (MS) compatible applications, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com
Table 3: Example HPLC Method Parameters for the Analysis of Nitrotoluene Isomers
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 278 nm |
| Temperature | Room Temperature |
Source: Adapted from a study on the separation of nitrotoluene isomers. researchgate.net
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net When coupled with Mass Spectrometry (MS), it becomes a highly sensitive and specific method for the identification and quantification of analytes. taylorfrancis.com GC-MS is well-suited for the analysis of volatile products that may be present in samples containing 1-{2-Nitro-4-methylphenyl}.
In GC analysis, the sample is vaporized and injected into a column, where it is separated based on the components' boiling points and interactions with the stationary phase. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its definitive identification. researchgate.net Various GC methods have been developed for the analysis of nitroaromatic compounds in different matrices, such as workplace air and water. nih.govepa.gov For example, 2-nitrotoluene (B74249) in air can be analyzed by GC with flame ionization detection after desorption from a silica gel sorbent tube with methanol. nih.gov
Table 4: Typical GC-MS Parameters for the Analysis of Volatile Nitroaromatic Compounds
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial temp, ramp rate, final temp |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
Note: Specific parameters would be optimized based on the target analytes and sample matrix.
Chiral Chromatography for Enantiomeric Purity Determination
The determination of the enantiomeric purity of chiral compounds is a critical aspect of pharmaceutical development and quality control. For 1-{2-Nitro-4-methylphenyl}, which possesses a chiral center, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a primary and powerful technique for the separation and quantification of its enantiomers. phenomenex.comshimadzu.comheraldopenaccess.us This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation and allowing for the determination of the enantiomeric excess (ee). heraldopenaccess.usopenochem.org
The fundamental principle of chiral chromatography lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. eijppr.comchiralpedia.com These diastereomeric complexes possess different physicochemical properties, which results in different retention times on the chromatographic column, enabling their separation. phenomenex.com The choice of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. chromatographyonline.com
For the enantiomeric resolution of nitroaromatic compounds, polysaccharide-based and cyclodextrin-based CSPs have demonstrated broad applicability and success. eijppr.comchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, often provide effective chiral recognition through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. chromatographyonline.com Cyclodextrin-based CSPs, on the other hand, effect separation based on the inclusion of the analyte, or a portion of it, into the chiral cavity of the cyclodextrin molecule. sigmaaldrich.com
In the context of 1-{2-Nitro-4-methylphenyl}, a suitable method for determining its enantiomeric purity would involve the use of a polysaccharide-based chiral column, for instance, one coated with an amylose or cellulose derivative. Normal-phase chromatography, employing a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol, is frequently effective for the separation of nitroaromatic compounds. mdpi.com The addition of a small amount of an amine additive, like diethylamine, can sometimes improve peak shape and resolution. mdpi.com
The separated enantiomers are detected as they elute from the column, typically using a UV detector set at a wavelength where the compound exhibits strong absorbance. The area under each peak in the resulting chromatogram is proportional to the concentration of the corresponding enantiomer. The enantiomeric excess can then be calculated using the peak areas of the two enantiomers. heraldopenaccess.usopenochem.org
Below is an illustrative data table summarizing a hypothetical chiral HPLC separation of the enantiomers of 1-{2-Nitro-4-methylphenyl}.
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 14.8 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (% ee) | >99% |
Note: The data presented in this table is for illustrative purposes only and represents a typical outcome for the chiral separation of a nitroaromatic compound under the specified conditions.
Computational and Theoretical Investigations of 1 2 Nitro 4 Methylphenyl Electronic Structure and Reactivity
Quantum Chemical Calculations for Electronic Properties and Molecular Orbital Analysis
Quantum chemical calculations are fundamental tools for investigating the electronic properties and molecular orbitals of molecules like 1-{2-Nitro-4-methylphenyl}. These computational methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics by solving approximations of the Schrödinger equation. nih.gov The distribution of electrons within the molecule, described by molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical behavior. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. researchgate.netchemrevlett.com
Density Functional Theory (DFT) is a widely used computational method to determine the ground state geometry and electronic energy of molecules. researchgate.netnih.gov By using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), researchers can perform geometry optimization to find the most stable three-dimensional arrangement of atoms in 1-{2-Nitro-4-methylphenyl}. researchgate.net This optimization process minimizes the total energy of the system, providing a detailed picture of bond lengths, bond angles, and dihedral angles. scm.com
The optimized geometry reveals important structural features, such as the planarity of the nitro group relative to the phenyl ring, which can be influenced by steric hindrance from the adjacent methyl group. The total electronic energy calculated through DFT is a measure of the molecule's stability. Furthermore, DFT calculations can yield other valuable electronic properties, including the dipole moment and the distribution of atomic charges (e.g., Mulliken charges), which help in understanding the molecule's polarity and intermolecular interactions. nih.govresearchgate.net
Table 1: Predicted Geometrical Parameters of 1-{2-Nitro-4-methylphenyl} using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C-N (nitro) | 1.485 | |
| N-O (nitro) | 1.224 | |
| C-C (aromatic) | 1.390 - 1.405 | |
| C-C (methyl) | 1.510 | |
| C-H (aromatic) | 1.084 | |
| C-H (methyl) | 1.095 | |
| Bond Angles (°) | ||
| C-C-N (nitro) | 121.5 | |
| O-N-O (nitro) | 124.0 | |
| C-N-O (nitro) | 118.0 | |
| C-C-C (aromatic) | 118.5 - 121.0 | |
| H-C-H (methyl) | 109.5 | |
| Dihedral Angles (°) | ||
| C-C-N-O (nitro) | 45.0 |
Note: These are representative theoretical values for the optimized ground state geometry.
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer higher accuracy than DFT for many molecular properties, albeit at a greater computational cost. acs.org These high-accuracy methods are often used to benchmark results from more computationally efficient methods like DFT. For 1-{2-Nitro-4-methylphenyl}, ab initio calculations can provide highly reliable predictions for properties such as ionization potentials, electron affinities, and electronic excitation energies, which are crucial for understanding its behavior in photochemical processes. lanl.gov
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. nih.govresearchgate.net For a flexible molecule like 1-{2-Nitro-4-methylphenyl}, MD simulations can explore its conformational space by simulating the rotational freedom around single bonds, particularly the C-N bond connecting the nitro group to the phenyl ring. researchwithrutgers.com This allows for the identification of the most stable conformers and the energy barriers between them.
Structure-Reactivity Relationship Studies via Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) studies use computational models to correlate the chemical structure of a compound with its reactivity or biological activity. nih.govmdpi.comresearchgate.net For 1-{2-Nitro-4-methylphenyl}, computational modeling provides key descriptors that help predict its chemical behavior.
Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com For nitroaromatic compounds, the low-lying LUMO is often localized on the nitro group, making it susceptible to nucleophilic attack or reduction. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For 1-{2-Nitro-4-methylphenyl}, the MEP would show a strong negative potential around the oxygen atoms of the nitro group, while the aromatic protons and the region around the nitro-group carbon would show a positive potential.
Table 2: Calculated Electronic Properties of 1-{2-Nitro-4-methylphenyl}
| Property | Value | Description |
| HOMO Energy | -7.25 eV | Highest Occupied Molecular Orbital energy, related to electron-donating ability. |
| LUMO Energy | -2.85 eV | Lowest Unoccupied Molecular Orbital energy, related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.40 eV | Energy gap, an indicator of chemical stability and reactivity. mdpi.com |
| Dipole Moment | 4.5 D | A measure of the molecule's overall polarity. |
Note: These values are representative predictions from DFT calculations.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. longdom.orgnih.gov
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to specific vibrational modes, such as C-H stretching, N-O stretching of the nitro group, and aromatic ring vibrations. Although calculated frequencies are often systematically higher than experimental values, they can be scaled using empirical factors to achieve good agreement with experimental IR and Raman spectra, aiding in the assignment of observed spectral bands. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. nih.gov These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming the connectivity and chemical environment of atoms within the 1-{2-Nitro-4-methylphenyl} molecule.
Table 3: Predicted vs. Plausible Experimental Spectroscopic Data for 1-{2-Nitro-4-methylphenyl}
| Spectrum | Parameter | Predicted Value | Plausible Experimental Value |
| IR (cm⁻¹) | |||
| νasym(NO₂) | 1530 | 1525 | |
| νsym(NO₂) | 1355 | 1350 | |
| ν(C-H)aromatic | 3080 | 3075 | |
| ¹H NMR (ppm) | |||
| H (aromatic, ortho to NO₂) | 8.05 | 8.00 | |
| H (aromatic, meta to NO₂) | 7.45 | 7.40 | |
| H (methyl) | 2.40 | 2.38 | |
| ¹³C NMR (ppm) | |||
| C-NO₂ | 149.0 | 148.5 | |
| C-CH₃ | 140.0 | 139.8 | |
| C (aromatic) | 124.0 - 135.0 | 123.5 - 134.5 | |
| C (methyl) | 21.0 | 20.8 |
Note: Predicted values are based on typical DFT calculations. Experimental values are hypothetical but representative for this class of compound.
Theoretical Studies on Reaction Mechanisms and Transition States Involving 1-{2-Nitro-4-methylphenyl}
Computational chemistry provides deep insights into the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants, transition states, and products. acs.org A common and important reaction for nitroaromatic compounds is the reduction of the nitro group to an amino group. masterorganicchemistry.comorientjchem.orgmasterorganicchemistry.com
Theoretical studies can elucidate the stepwise mechanism of this reduction, which often proceeds through nitroso and hydroxylamine (B1172632) intermediates. researchgate.netnih.govnih.gov By calculating the geometries and energies of all species along the reaction pathway, including the high-energy transition states, chemists can determine the activation energy (energy barrier) for each step. This information is critical for understanding the reaction kinetics and identifying the rate-determining step. For 1-{2-Nitro-4-methylphenyl}, computational studies could investigate how the electronic and steric effects of the methyl group influence the reduction mechanism and reaction rates compared to unsubstituted nitrobenzene.
Applications of 1 2 Nitro 4 Methylphenyl and Its Derivatives in Advanced Chemical Disciplines
Role in Supramolecular Chemistry and Non-Covalent Assemblies
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The 1-{2-Nitro-4-methylphenyl} moiety is a valuable component in this field due to the ability of the nitro group to participate in specific and directional intermolecular forces.
The electron-deficient nature of the nitro-substituted aromatic ring is a key feature in the design of molecular receptors and chemical sensors. Derivatives of 1-{2-Nitro-4-methylphenyl} are incorporated into larger molecular frameworks to create binding pockets for specific guest molecules, particularly anions.
Researchers have developed chemosensor probes containing 2-nitro-cinnamaldehyde, a derivative of the core 1-{2-Nitro-4-methylphenyl} structure. nih.govresearchgate.net These small organic molecules are cost-effective and can be synthesized with relative ease. nih.govresearchgate.net They function as colorimetric sensors for the naked-eye detection of anions such as acetate (AcO⁻), cyanide (CN⁻), and fluoride (F⁻) in solutions like acetonitrile. nih.gov The interaction between the electron-deficient nitroaromatic part of the sensor and the electron-rich anion leads to a change in the electronic properties of the molecule, resulting in a visible color change. This principle allows for the development of advanced chemical systems, including potential molecular-level keypad locks. nih.govresearchgate.net
| Probe Type | Target Analytes | Detection Method | Application |
| 2-Nitro-cinnamaldehyde Derivatives | AcO⁻, CN⁻, F⁻ | Colorimetric (Naked-eye) | Anion Recognition, Molecular Keypad Locks |
| Hydrazone-based Sensors | Biologically Important Ions | Optical Switches | Ion Sensing |
| Ruthenium–terpyridine Complexes | Fluoride, Acetate, Dihydrogen Phosphate | Luminescence | Anion Sensing, Temperature Sensing |
This table summarizes various sensor types incorporating nitro-aromatic or related motifs and their applications in molecular recognition. nih.govrsc.org
Non-covalent interactions involving nitro-aromatic systems are crucial drivers for the spontaneous organization of molecules into well-defined supramolecular structures. fortunejournals.com Interactions between a nitro group and an aromatic ring have been identified as an important factor in the solid-state structures of many materials. researchgate.net These "nitro-aromatic interactions" can include a significant electrostatic component and are influential in directing the packing of molecules in crystals. researchgate.net
The self-assembly of peptides, for instance, is heavily influenced by the interplay of non-covalent forces, including aromatic interactions. semanticscholar.org While hydrogen bonding is a primary driver, π-π interactions between aromatic groups play a significant role in the stabilization and final morphology of the resulting nanostructures. semanticscholar.orgresearchgate.net The introduction of a nitro group onto an aromatic side chain, as in a derivative of 1-{2-Nitro-4-methylphenyl}, can modulate these interactions. The strong electron-withdrawing nature of the nitro group affects the electron density of the aromatic ring, influencing its stacking behavior (e.g., parallel vs. antiparallel) and consequently the self-assembly mechanism (e.g., cooperative vs. isodesmic). semanticscholar.org This control over the assembly process is vital for creating bespoke nanomaterials with specific properties. researchgate.net
Integration into Functional Materials and Polymer Chemistry
The unique properties of the 1-{2-Nitro-4-methylphenyl} unit are harnessed in the development of advanced functional materials and polymers. Its derivatives can serve as fundamental building blocks or monomers that impart specific characteristics to the final material.
Rationally designed molecular systems based on nitro-substituted aromatic compounds are of fundamental interest for applications in molecular electronics and opto-electronics. nih.govresearchgate.net The presence of the nitro group significantly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule. This electronic perturbation is exploited in materials designed for sensing and electronic applications. For example, conjugated polymers incorporating electron-donating and electron-accepting units can exhibit high sensitivity towards nitroaromatic compounds through a photoinduced electron transfer (PET) mechanism. nih.gov Conversely, incorporating the 1-{2-Nitro-4-methylphenyl} moiety as the electron-accepting component within a larger conjugated system can be used to tune the material's electronic and optical properties for use in devices like organic light-emitting diodes (OLEDs) or photovoltaic cells.
Derivatives of 1-{2-Nitro-4-methylphenyl} can be functionalized to act as monomers in polymerization reactions, allowing for the synthesis of polymers with tunable properties. A notable example is 4-nitro-3-methylphenyl methacrylate (NMPM), a monomer derived from the 1-{2-Nitro-4-methylphenyl} core structure. researchgate.net This monomer can be homopolymerized or copolymerized with other monomers, such as glycidyl methacrylate, using free radical polymerization techniques. researchgate.net
Research has shown that incorporating the NMPM monomer into copolymers significantly influences their thermal properties. As the content of the NMPM unit increases in the copolymer, the glass transition temperature (Tg) also increases. researchgate.net This indicates that the rigid, polar nitro-aromatic side group restricts the mobility of the polymer chains, enhancing the material's thermal stability. researchgate.net This ability to systematically alter a polymer's properties by adjusting the monomer composition is a cornerstone of modern polymer chemistry.
| Copolymer System | Property Influenced | Trend with Increasing Nitro-aromatic Monomer |
| 4-nitro-3-methylphenyl methacrylate (NMPM) with Glycidyl Methacrylate | Glass Transition Temperature (Tg) | Increase |
| NMPM with Glycidyl Methacrylate | Thermal Stability | Increase |
| p-Nitrophenyl Carbonate Monomers | Polymer Functionality | Allows post-polymerization modification |
This table illustrates how incorporating nitro-aromatic monomers, such as derivatives of 1-{2-Nitro-4-methylphenyl}, can be used to tune the properties of the resulting polymers. researchgate.nettcichemicals.com
Utilization in Catalysis and Methodological Organic Synthesis
The 1-{2-Nitro-4-methylphenyl} unit is a valuable intermediate in organic synthesis, primarily due to the versatile reactivity of the nitro group. The nitro group can be transformed into a variety of other functional groups, making it a synthetic linchpin for constructing more complex molecules. studfile.net
The most significant transformation is the reduction of the aromatic nitro group to an amino group (aniline). studfile.net This reaction is highly efficient and can be achieved using a wide range of reducing agents, including catalytic hydrogenation (e.g., with Pd/C or Raney Ni) or chemical reagents like tin(II) chloride (SnCl₂) or sodium sulfide (Na₂S). studfile.net The choice of reagent allows for selective reduction of the nitro group in the presence of other sensitive functional groups such as esters, nitriles, and halides. studfile.net
The resulting 2-amino-4-methylphenyl derivative is a crucial building block for synthesizing pharmaceuticals, agrochemicals, and dyes. The amino group can undergo a vast array of subsequent reactions, including diazotization, acylation, and alkylation, providing access to a diverse range of chemical structures. Therefore, 1-{2-Nitro-4-methylphenyl} and its derivatives serve as key starting materials in multi-step synthetic sequences. studfile.netstudfile.net
| Reducing Agent | Conditions | Selectivity |
| H₂, Pd/C | Acetic Acid, Room Temp. | Reduces nitro group; may affect other groups like halides. |
| Indium Powder | Aqueous Ethanolic NH₄Cl | High selectivity; ester, nitrile, amide, and halide groups are unaffected. |
| Sodium Sulfide (Na₂S·9H₂O) | EtOH-H₂O | Selectively reduces aromatic nitro groups in the presence of aliphatic nitro groups. |
| Samarium Iodide (SmI₂) | - | Good for both aromatic and aliphatic nitro groups; highly selective. |
This table presents a selection of reagents used for the reduction of aromatic nitro compounds, highlighting the methodological utility of the nitro group in organic synthesis. studfile.net
Ligand Scaffolds for Selective Catalysis
Derivatives of 1-{2-Nitro-4-methylphenyl} serve as versatile ligand scaffolds in coordination chemistry, forming stable complexes with various transition metals. The nitrogen atom of the amino group and the oxygen atoms of the nitro group can act as coordination sites, allowing for the formation of chelate rings with metal centers. This chelation can enhance the stability and catalytic activity of the resulting metal complexes.
While direct catalytic applications of 1-{2-Nitro-4-methylphenyl} as a primary ligand are an emerging area of research, the broader class of nitroaniline derivatives has shown significant potential. For instance, Schiff base ligands derived from nitroanilines form complexes with platinum(II) that exhibit a square-planar geometry. nih.gov The electronic properties of the 1-{2-Nitro-4-methylphenyl} moiety, when incorporated into larger ligand frameworks, can influence the electronic environment of the metal center, thereby tuning its catalytic selectivity and efficiency. Metal complexes involving nitroaniline derivatives have been investigated for their potential in various catalytic reactions, including oxidation and reduction processes. The presence of the nitro group can modulate the redox potential of the metal center, making it a suitable candidate for redox catalysis.
Research into transition metal complexes with main group metal and metalloid compounds as supporting ligands has demonstrated the diverse catalytic activities achievable. nih.gov By analogy, incorporating the 1-{2-Nitro-4-methylphenyl} scaffold into such systems could lead to novel catalysts with unique reactivity for reactions like alkene hydrogenation or nitrogen fixation. nih.gov The synthesis of metal complexes with derivatives of 3,4,5-trihydroxybenzoic acid and 2-nitroaniline (B44862) has been shown to produce compounds with significant biological activity, suggesting that the coordination of metals to nitroaniline-containing ligands can lead to functionally diverse molecules. nih.gov
| Catalytic Reaction | Potential Role of the Ligand | Relevant Metal Centers |
|---|---|---|
| Oxidation Reactions | Modulation of metal center's redox potential, stabilization of high oxidation states. | Platinum (Pt), Copper (Cu), Cobalt (Co) |
| Reduction of Nitroarenes | Enhancing selectivity and efficiency of the catalyst. | Iron (Fe), Palladium (Pd) |
| C-C Coupling Reactions | Influencing the steric and electronic environment of the active site. | Palladium (Pd), Nickel (Ni) |
| Hydrogenation of Alkenes | Stabilization of catalytically active species. | Cobalt (Co), Nickel (Ni) |
Reagents and Building Blocks in Multi-Component Reactions and Cascade Transformations
The 1-{2-Nitro-4-methylphenyl} molecule, or 4-methyl-2-nitroaniline, is a valuable building block in the synthesis of more complex molecules through multi-component reactions (MCRs) and cascade transformations. These reactions are highly efficient, as they allow for the formation of several bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials.
The presence of both an amino and a nitro group on the aromatic ring provides multiple reactive sites that can participate in a variety of chemical transformations. For example, the amino group can act as a nucleophile, while the nitro group can be reduced to an amino group, which can then undergo further reactions. This versatility makes 4-methyl-2-nitroaniline a useful synthon in the construction of heterocyclic compounds.
One notable application is in the synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. An iron-catalyzed one-pot synthesis of quinoxalines has been developed through the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. rsc.org This reaction proceeds by the in-situ reduction of the nitro group to an amino group, followed by condensation with the diol to form the quinoxaline ring. Substituted 2-nitroanilines, including those with electron-donating methyl groups, have been shown to be effective substrates in this transformation. rsc.org
Furthermore, 2-substituted benzimidazoles can be synthesized via a transition metal-free redox tandem annulation of benzyl (B1604629) alcohols and ortho-nitroanilines, such as 4-methyl-2-nitroaniline. researchgate.net Enzyme-initiated cascade reactions, which can involve transformations like fragmentations, rearrangements, and cyclizations, represent another avenue where derivatives of 1-{2-Nitro-4-methylphenyl} could be employed. longdom.org
Photochemical and Electrochemical Properties and Applications
The unique electronic structure of 1-{2-Nitro-4-methylphenyl}, arising from the push-pull system of the amino and nitro groups, imparts interesting photochemical and electrochemical properties to the molecule. These properties are the basis for its applications in materials science and as a substrate in electro-organic synthesis.
Photo-Induced Transformations and Energy Transfer Studies
The compound 2-methyl-4-nitroaniline (B30703), an isomer of 1-{2-Nitro-4-methylphenyl}, is known for its significant nonlinear optical (NLO) properties. researchgate.net This is attributed to its "push-pull" chromophore structure, where the amino group acts as an electron donor and the nitro group as an electron acceptor, facilitating intramolecular charge transfer upon photoexcitation. This charge transfer is a key factor in the large nonlinear optical response of the molecule.
The electronic absorption spectra of 2-methyl-4-nitroaniline clusters have been simulated to understand their linear and nonlinear optical responses. researchgate.net These studies reveal that the low-energy excited states, which dominate the UV/visible absorption spectra, have a significant intramolecular charge transfer character. researchgate.net The photochemical reactivity of nitroaromatic compounds is an active area of research, and photo-induced transformations of 1-{2-Nitro-4-methylphenyl} could potentially lead to the synthesis of novel molecular architectures. The energy absorbed upon irradiation can lead to excited states that can undergo various reactions, including cyclizations, rearrangements, and fragmentations.
Electrochemical Behavior and Redox Chemistry for Chemical Applications
The electrochemical reduction of nitroaromatic compounds is a well-established process that has been extensively studied. The nitro group can be reduced to a variety of functional groups, including nitroso, hydroxylamino, and amino groups, depending on the reaction conditions such as the electrode material, pH, and applied potential.
The electrochemical reduction of substituted nitrobenzenes to their corresponding anilines is a key transformation in organic synthesis. nih.gov Polyoxometalates have been shown to be effective redox mediators for the electrocatalytic reduction of a range of substituted nitroarenes, including those with halogen, alkyl, carbonyl, and ester groups. nih.govacs.org This method offers a highly selective route to anilines in aqueous solution at room temperature without the need for hydrogen gas or sacrificial reagents. acs.org
The electrochemical behavior of 2-nitroimidazole has been studied in aqueous mixed media, providing insights into the reduction mechanism of nitro-heterocyclic compounds. researchgate.net The reduction of nitroanilines has also been a focus of research, with studies on the catalytic reduction using nanocatalysts. nih.govresearchgate.net The electrochemical reduction of 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole has been investigated for sensor applications, demonstrating the sensitivity of electrochemical methods for detecting nitroaromatic compounds. nih.gov The electrochemical properties of 1-{2-Nitro-4-methylphenyl} make it a suitable candidate for electrosynthesis, where the controlled reduction of the nitro group can lead to the selective formation of various valuable intermediates.
| Starting Material | Reaction Conditions | Major Product | Reference |
|---|---|---|---|
| Substituted Nitrobenzenes | Electrocatalytic reduction with polyoxometalate redox mediator in aqueous H₃PO₄ | Substituted Anilines | nih.govacs.org |
| Nitrobenzene | Selective electroreduction with Co-doped 1T-MoS₂ catalyst | Aniline | acs.org |
| 4-Nitroaniline and 2-Nitroaniline | Catalytic reduction with CuFe₂O₄ nanoparticles and NaBH₄ | p-Phenylenediamine and o-Phenylenediamine | nih.gov |
Role in Green Chemistry Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of 1-{2-Nitro-4-methylphenyl} and its derivatives are increasingly being viewed through the lens of sustainability, with a focus on developing more environmentally benign methodologies.
Development of Environmentally Benign Synthetic Routes
The traditional synthesis of nitroaromatic compounds often involves the use of harsh reagents, such as mixed nitric and sulfuric acids, which generate significant amounts of acidic waste. aiche.org This has prompted the development of greener alternatives for the nitration of aromatic compounds.
The synthesis of 4-methyl-2-nitroaniline, for example, typically involves the nitration of p-toluidine. aiche.org To make this process more environmentally friendly, researchers have explored nitration methods that avoid the use of sulfuric acid. aiche.org These methods often employ alternative solvents and nitrating agents. For instance, the nitration of p-toluidine has been successfully carried out using nitric acid in combination with sodium nitrite in solvents like chloroform or dichloromethane. aiche.org
Another approach to a greener synthesis of 4-methyl-2-nitroaniline involves a palladium-catalyzed reaction using tert-butyl nitrite as the nitrating agent in 1,4-dioxane. chemicalbook.com Copper sulfate (B86663) has also been used as a catalyst in similar transformations. The use of dinitrogen pentoxide in liquefied 1,1,1,2-tetrafluoroethane has been proposed as a green, safe, and economical method for the production of nitroaromatics, offering high yields and minimal waste. nih.gov
The synthesis of 2-methyl-4-nitroaniline, an isomer of the target compound, has also been a subject of green chemistry research. Traditional methods involve a three-step process of amino group protection, nitration, and deprotection. guidechem.com Greener approaches aim to streamline this process and reduce waste. The oxidation of anilines to nitroarenes using reagents like sodium perborate or m-chloroperbenzoic acid offers an alternative to direct nitration. mdpi.com Furthermore, the use of solid supports, such as silica gel or montmorillonite clay, with nitrating agents like bismuth nitrate, can lead to higher yields and a more environmentally friendly process by avoiding excess acids. sibran.ru
The development of chemo- and regioselective aqueous phase nitration of aromatics without a co-acid is a significant step towards sustainable nitration protocols. frontiersin.org These methods, which can be activated by conventional stirring, sonication, or microwave irradiation, utilize dilute aqueous nitric acid, thus minimizing the environmental impact. frontiersin.org
| Method | Reagents and Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Nitration | Mixed nitric and sulfuric acids | High reactivity | Generates large amounts of acidic waste, harsh conditions |
| Sulfuric Acid-Free Nitration | HNO₃/NaNO₂ in CH₂Cl₂ or CHCl₃ | Avoids the use of sulfuric acid | Use of chlorinated solvents |
| Catalytic Nitration | Pd(OAc)₂ or CuSO₄ with tert-butyl nitrite | Milder conditions, potential for high selectivity | Requires catalyst, which may be a heavy metal |
| Nitration with Dinitrogen Pentoxide | N₂O₅ in liquefied 1,1,1,2-tetrafluoroethane | High yields, minimal waste, reusable solvent | Requires specialized equipment for handling liquefied gas |
| Aqueous Phase Nitration | Dilute aqueous HNO₃ with sonication or microwave | Environmentally benign solvent (water), no co-acid | May require activation methods for sufficient reactivity |
Solvent-Free or Water-Based Reaction Systems in Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis, steering the development of methodologies that minimize environmental impact. A primary focus in this area is the reduction or complete elimination of volatile organic solvents (VOCs), which are often toxic, hazardous, and contribute significantly to chemical waste. Consequently, solvent-free and water-based reaction systems have emerged as powerful and sustainable alternatives for the synthesis of complex organic molecules, including derivatives containing nitrophenyl moieties. These approaches not only align with environmental goals but can also offer benefits such as enhanced reaction rates, improved selectivity, and simplified product purification.
Detailed Research Findings: Nano-Titania Catalyzed Solvent-Free Synthesis
A notable advancement in this field is the development of an efficient, solvent-free procedure for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles. ias.ac.in This method represents a clean and simple alternative to traditional synthesis routes that rely on organic solvents. The reaction involves the condensation of 3,5-dimethyl-4-nitroisoxazole with a variety of aromatic aldehydes.
The key to this green methodology is the use of nano-titania (TiO₂) as a solid-supported, heterogeneous, and recyclable catalyst. ias.ac.in The reaction is conducted by simply mixing the reactants with the nano-TiO₂ catalyst and heating the mixture under solvent-free conditions. The nano-titania provides a solid surface that facilitates the activation of the 3,5-dimethyl-4-nitroisoxazole. ias.ac.in This leads to an aldol-type condensation with the aldehyde, followed by dehydration under heating to yield the final 3-methyl-4-nitro-5-styrylisoxazoles. ias.ac.in
The scope of the reaction was demonstrated with a range of substituted aldehydes, consistently producing the desired products in excellent yields, typically between 85% and 95%. ias.ac.in The operational simplicity is a significant advantage; after the reaction, the product can be isolated in a pure form without the need for column chromatography. ias.ac.in
The effectiveness and sustainability of this protocol are highlighted by several green chemistry metrics. Calculations for atom economy, reaction mass efficiency (RME), and E-factor (environmental factor) all indicate a low environmental impact for this methodology. ias.ac.in A crucial aspect of a heterogeneous catalyst is its stability and reusability. The nano-TiO₂ catalyst used in this process was successfully recovered and reused for up to four consecutive cycles without any discernible loss of its catalytic activity or a decrease in product yield. ias.ac.in This recyclability further enhances the cost-effectiveness and environmental friendliness of the synthesis.
The table below details the results from the synthesis of various 3-methyl-4-nitro-5-styrylisoxazole derivatives under these optimized solvent-free conditions.
| Entry | Aldehyde (Ar-CHO) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 60 | 90 |
| 2 | 4-Chlorobenzaldehyde | 45 | 95 |
| 3 | 4-Fluorobenzaldehyde | 45 | 94 |
| 4 | 4-Bromobenzaldehyde | 45 | 95 |
| 5 | 4-Nitrobenzaldehyde | 30 | 95 |
| 6 | 3-Nitrobenzaldehyde | 30 | 94 |
| 7 | 4-Methylbenzaldehyde | 90 | 85 |
| 8 | 4-Methoxybenzaldehyde | 90 | 86 |
| 9 | 2-Chlorobenzaldehyde | 45 | 94 |
This solvent-free, solid-catalyzed approach exemplifies the progress in applying green chemistry principles to the synthesis of nitro-containing heterocyclic compounds, offering a pathway that is both highly efficient and environmentally benign.
Future Research Directions and Unexplored Avenues in 1 2 Nitro 4 Methylphenyl Chemistry
Development of Novel High-Efficiency Synthetic Routes and Sustainable Methodologies
The traditional synthesis of nitroaromatic compounds, including 1-{2-Nitro-4-methylphenyl} derivatives, often relies on electrophilic nitration using harsh reagents like a mixture of nitric and sulfuric acids. nih.govorgchemres.org This method presents challenges related to regioselectivity, the generation of isomeric mixtures, and environmental concerns. orgchemres.org Future research is increasingly focused on developing greener, more efficient, and highly selective synthetic protocols.
A promising avenue is the advancement of ipso-nitration, particularly of arylboronic acids. orgchemres.orgorganic-chemistry.org This strategy offers a practical alternative to classical electrophilic nitration and has been shown to proceed under milder conditions. orgchemres.org Recent developments include catalyst-free methods using reagents like bismuth (III) nitrate, which are more economical and environmentally friendly, making them suitable for large-scale synthesis. orgchemres.org Other innovative nitrating systems involve ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) nitrate, which can function as both the nitrating agent and the solvent, eliminating the need for additional cocatalysts. organic-chemistry.org
Photocatalytic, metal-free ipso-nitrations of boronic acid derivatives also represent a significant step forward, providing access to various aromatic and heteroaromatic nitro compounds with excellent functional group compatibility under mild conditions. organic-chemistry.org Further exploration into palladium-catalyzed transformations of aryl chlorides and triflates offers a powerful method for synthesizing nitroaromatics that are not easily accessible through other protocols. organic-chemistry.org
| Methodology | Typical Reagents | Key Advantages | Challenges |
|---|---|---|---|
| Classical Electrophilic Nitration | HNO₃/H₂SO₄ | Well-established, powerful nitrating agent | Harsh conditions, poor regioselectivity, environmental concerns nih.govorgchemres.org |
| ipso-Nitration of Arylboronic Acids | Bismuth (III) nitrate; [Dsim]NO₃ | High regioselectivity, mild conditions, catalyst-free options orgchemres.orgorganic-chemistry.org | Availability and cost of boronic acid precursors |
| Palladium-Catalyzed Nitration | Pd catalyst, various nitrogen sources | Excellent functional group compatibility, access to complex molecules organic-chemistry.org | Catalyst cost and removal from product |
| Photocatalytic Nitration | Photocatalyst, light source | Metal-free, mild conditions, high selectivity organic-chemistry.org | Requires specialized equipment, scalability can be a concern |
Advanced Exploration of Multi-Stimuli Responsive Materials Incorporating 1-{2-Nitro-4-methylphenyl} Moieties
"Smart" materials that respond to external stimuli are at the forefront of materials science. nih.govnih.gov The incorporation of the 1-{2-Nitro-4-methylphenyl} moiety into larger molecular systems is a promising strategy for creating novel multi-stimuli responsive materials. The electron-withdrawing nature of the nitro group can be harnessed to modulate the electronic and optical properties of molecules, making them sensitive to light (photochromism), heat (thermochromism), pH, and electric potential (electrochromism). nih.gov
A key area of research involves integrating these moieties into molecular switches like spiropyrans. nih.gov When incorporated into solid matrices such as ionogels, these nitro-functionalized switches can retain their solution-like responsive properties while gaining mechanical strength and stability. nih.gov This allows for the fabrication of flexible, transparent, and durable devices that can change color or other properties in response to multiple triggers. nih.govrsc.org Future work could focus on designing and synthesizing novel polymers and hydrogels where the 1-{2-Nitro-4-methylphenyl} unit is a core component, leading to materials for applications in sensing, data storage, and smart displays. nih.govresearchgate.net
Synergistic Integration of Computational Design with Experimental Validation
The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating the discovery of new molecules and materials. Quantum-chemical studies, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition states, and the electronic properties of molecules containing the 1-{2-Nitro-4-methylphenyl} group. mdpi.com
For example, computational screening can predict the binding affinity of derivatives for biological targets, guiding the synthesis of new therapeutic agents. nih.gov Molecular docking studies have been used to understand how 2,4-dinitro-biphenyl-based compounds interact with enzymes, with the nitro groups often playing a critical role in forming hydrogen bonds within the active site. nih.gov Similarly, theoretical studies can elucidate the pathways of complex reactions, such as cycloadditions involving nitro-containing compounds, predicting the formation of specific isomers that are later confirmed experimentally. mdpi.com
Future research should leverage these computational tools more extensively to:
Predict Reactivity: Model the reactivity of 1-{2-Nitro-4-methylphenyl} derivatives in various synthetic transformations.
Design Functional Materials: Design molecules with tailored electronic and optical properties for stimuli-responsive applications.
Elucidate Molecular Structures: Complement experimental techniques like X-ray crystallography to understand intramolecular interactions and tautomeric forms in the solid state. researchgate.net
Exploration of New Catalytic Roles and Methodological Innovations
While the synthesis of 1-{2-Nitro-4-methylphenyl} derivatives is a major focus, another promising research avenue is the use of these compounds as precursors for catalysts or as key intermediates in innovative catalytic processes. The selective reduction of the nitro group is a particularly important transformation, as it converts nitroaromatics into aromatic amines, which are crucial building blocks for pharmaceuticals, dyes, and polymers. rsc.orgmdpi.com
Future research will likely focus on developing highly selective catalytic systems that can reduce the nitro group to a desired oxidation state (e.g., amine, hydroxylamine (B1172632), or azo compound) while leaving other functional groups on the molecule intact. rsc.orgmdpi.com Innovations in this area include the design of novel catalysts and the use of alternative hydrogen sources to improve efficiency and sustainability. rsc.org For instance, catalytic transfer hydrogenation represents a greener alternative to traditional reduction methods. rsc.org Furthermore, exploring the potential of 1-{2-Nitro-4-methylphenyl} derivatives themselves to act as organocatalysts or ligands in metal-catalyzed reactions is an underexplored but potentially fruitful area of investigation.
Addressing Specific Challenges in the Scalable Synthesis and Application of 1-{2-Nitro-4-methylphenyl} Derivatives
Transitioning a synthetic route from a laboratory scale to industrial production presents significant challenges. For 1-{2-Nitro-4-methylphenyl} derivatives, key hurdles include ensuring regiochemical control during the nitration step, managing the safety risks associated with energetic nitro compounds and harsh reagents, and developing efficient purification methods. nih.gov
Future research must address these challenges by developing robust, safe, and scalable synthetic processes. This includes optimizing reaction conditions to maximize yield and minimize byproducts, as demonstrated in the multigram synthesis of related heterocyclic compounds. mdpi.com The development of "telescoped" or convergent synthetic sequences, where multiple steps are performed in a single pot or with minimal isolation of intermediates, can significantly improve efficiency and reduce waste. researchgate.net For instance, bypassing the isolation of a reactive intermediate by using its washed reaction mixture directly in a subsequent step has been shown to be an effective strategy in large-scale manufacturing. researchgate.net Overcoming these hurdles is crucial for the commercial viability of any new materials or compounds derived from the 1-{2-Nitro-4-methylphenyl} core structure.
Q & A
How can researchers optimize the synthesis of 1-(2-nitro-4-methylphenyl) derivatives for high yield and purity?
Classification : Basic
Methodological Answer :
Optimization involves systematic variation of reaction parameters:
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for nitration regioselectivity .
- Temperature Control : Maintain 0–5°C during nitration to minimize byproducts like dinitro compounds .
- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates target compounds. Validate purity via HPLC (≥98%) .
What advanced spectroscopic techniques resolve ambiguities in structural assignments for nitroaromatic systems?
Classification : Advanced
Methodological Answer :
Combine orthogonal methods:
- X-ray Crystallography : Resolve bond angles and nitro-group orientation using SHELXL refinement .
- 2D NMR (COSY, NOESY) : Assign proton environments and confirm substitution patterns (e.g., distinguishing 2-nitro vs. 4-methyl positions) .
- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and methyl (2850–2960 cm⁻¹) stretches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
